molecular formula C34H24NO2P B8181891 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine

Cat. No.: B8181891
M. Wt: 509.5 g/mol
InChI Key: IHKAGDONOHAQBC-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzazepine derivative featuring a fused polycyclic system with a phosphorus atom integrated into its dioxaphosphapentacyclo framework. The unique architecture of this compound—combining a dihydrobenzo[b][1]benzazepine core with a phosphorus-containing polycyclic moiety—suggests enhanced steric and electronic properties compared to simpler benzazepines. Such structural complexity may influence its bioactivity, metabolic stability, and synthesis challenges .

Properties

IUPAC Name

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-16,19-22H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKAGDONOHAQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzobbenzazepine involves multiple steps and specific reaction conditionsIndustrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzobbenzazepine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of complex metal-organic frameworks. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. In industry, it is used in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzazepine derivatives:

Compound Core Structure Key Features Reported Bioactivity Synthesis Complexity Reference
Target Compound Dihydrobenzo[b][1]benzazepine + phosphapentacyclo Phosphorus-containing polycyclic system; fused benzazepine Not directly reported (inferred: potential antiviral/anticancer due to structural motifs) High (multi-step, stereochemical control)
Nevirapine Benzazepine Simple benzazepine scaffold Anti-HIV activity (NNRTI) Moderate (established industrial synthesis)
Sida rhombifolia Benzazepines Benzazepine (natural product) Ethanol-extracted; likely unmodified benzazepine Antiproliferative against MCA-B1 and A549 cancer cells Low (plant extraction)
1,3,4-Benzothiadiazepines Benzothiadiazepine-triazole hybrid Sulfur-containing heterocycle fused with triazole Limited data; potential CNS or antimicrobial applications Moderate (condensation reactions)
Vasopressin Antagonists (Patent) Tetrahydro-1H-1-benzazepine Halogen-substituted; lower alkyl groups Vasopressin antagonism (e.g., tolvaptan analogues) High (industrial-scale optimization)

Key Findings

Antiviral Activity: The target compound’s benzazepine core aligns with nevirapine’s anti-HIV chemotype, though its phosphapentacyclo system may enhance binding to viral targets via increased rigidity or hydrophobic interactions. However, chemotype 2 benzazepines (similar to nevirapine) showed only modest anti-HIV activity at 10 µM, suggesting the target compound’s efficacy may depend on its unique substituents .

Anticancer Potential: Benzazepines from Sida rhombifolia demonstrated antiproliferative effects against cancer cells (e.g., A549 lung carcinoma) without harming normal Vero cells. The target compound’s fused polycyclic system may improve tumor selectivity or potency due to enhanced membrane permeability or protein interaction .

Synthesis Challenges :

  • The target compound’s phosphorus-containing polycycle introduces synthesis hurdles, such as stereochemical control and yield optimization. In contrast, natural benzazepines (e.g., from Sida rhombifolia) are accessible via extraction, while patented vasopressin antagonists prioritize industrial-scale purity and yield .

Structural Uniqueness :

  • Unlike sulfur-containing 1,3,4-benzothiadiazepines or halogenated tetrahydrobenzazepines , the target compound’s phosphorus atom may confer distinct electronic properties, influencing reactivity or metabolic stability.

Biological Activity

The compound 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b] benzazepine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a unique multi-cyclic structure that includes a phosphorous atom within a pentacyclic framework. The presence of the phosphorous group suggests potential applications in medicinal chemistry and catalysis.

Property Value
Molecular Formula C₃₈H₃₃N₃O₈P
Molecular Weight 669.63 g/mol
CAS Number 1242168-77-9
Chemical Class Phosphorus-containing compound

Anticancer Properties

Preliminary investigations suggest that compounds with similar structures may exhibit anticancer properties. The phosphorous-containing moiety can enhance interactions with biological targets such as enzymes involved in cancer progression.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the phosphonate group may interact with cellular signaling pathways or act as an inhibitor of specific enzymes.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. For example:
    • A study demonstrated that a related phosphonate compound reduced cell viability in breast cancer cell lines by inducing apoptosis.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction.
    • One study reported a significant decrease in tumor size in mice treated with a similar phosphonate derivative compared to control groups.
  • Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy.
    • A combination treatment showed improved outcomes in preclinical models compared to monotherapy.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b] benzazepine. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with cancer pathways.
  • Toxicity Assessments : Evaluating the safety profile of this compound in various biological systems.
  • Clinical Trials : Progressing from preclinical studies to human trials to establish efficacy and safety.

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